molecular formula C19H14FN5O3S B2561618 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide CAS No. 897612-59-8

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2561618
CAS No.: 897612-59-8
M. Wt: 411.41
InChI Key: HZRFOCSNPASZOG-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group at position 2, an ethyl linker at position 6, and a 4-nitrobenzamide moiety. This structure combines a heterocyclic scaffold with electron-withdrawing (nitro) and halogen (fluoro) substituents, which are critical for modulating physicochemical and pharmacological properties. Its synthesis likely follows protocols analogous to those described for related thiazolo-triazole derivatives, involving S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones under basic conditions .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3S/c20-16-4-2-1-3-15(16)17-22-19-24(23-17)14(11-29-19)9-10-21-18(26)12-5-7-13(8-6-12)25(27)28/h1-8,11H,9-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRFOCSNPASZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities. These findings suggest that N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Given the reported biological activities of related thiazolo[3,2-b][1,2,4]triazole compounds, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The good activity of some related compounds can be deduced by a possible hydrogen bond formation between the oxygens of OCH3 or NO2 groups with the binding site of the receptor. This suggests that this compound may exert its effects at the molecular level through similar interactions.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities, making them significant in medicinal chemistry. The structure of this compound suggests potential interactions with various biological targets, leading to therapeutic applications.

PropertyValue
Molecular Formula C22H21FN4O4S
Molecular Weight 456.5 g/mol
IUPAC Name N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-nitrobenzamide
InChI Key CNZXBRUFBUHLFT-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. A study highlighted the effectiveness of mercapto-substituted 1,2,4-triazoles in demonstrating chemopreventive and chemotherapeutic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's structure may also contribute to its antimicrobial properties. Research on similar triazole derivatives has demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the thiazole and triazole rings enhances the compound's ability to disrupt microbial cell membranes and inhibit essential enzymes .

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can lead to the desired pharmacological effects such as enzyme inhibition or receptor antagonism .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Anticancer Effects : A study on triazole-containing compounds demonstrated that certain derivatives exhibited EC50 values in the nanomolar range against resistant cancer cell lines. This suggests potential as leads for developing new anticancer agents .
  • Antimicrobial Efficacy : Another investigation found that certain triazole derivatives showed superior antifungal activity compared to standard treatments like bifonazole. The compounds were effective against various strains of bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Thiazolo[3,2-b][1,2,4]triazole Core

The thiazolo[3,2-b][1,2,4]triazole scaffold is a common motif in medicinal chemistry. Key analogues and their substituent effects are summarized below:

Key Observations :

  • Fluorophenyl Position: The target compound’s 2-fluorophenyl group differs from the 4-fluorophenyl in 3c .
  • Nitro vs. Alkoxy Groups : The 4-nitrobenzamide substituent in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-propoxy group in 5b . Nitro groups typically enhance metabolic stability but may reduce solubility compared to alkoxy substituents.

Structural Analogues with Modified Linkers and Moieties

Table 2: Variations in Side Chains and Terminal Groups
Compound Name Side Chain/Moiety Key Spectral/Physical Data Source
N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Ethanediamide linker with 4-methoxyphenyl Molecular formula: C₂₃H₂₁FN₆O₃S; m/z 464.1 (M+H⁺)
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Thioacetamide linker with pyridinyl CAS: 726158-21-0; includes sulfur for potential redox activity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Trifluoromethylbenzothiazole core Focus on fluorinated benzothiazole; no bioactivity reported

Key Observations :

  • Linker Flexibility : The target compound’s ethyl linker provides conformational flexibility, whereas rigid linkers (e.g., ethanediamide in ) may restrict rotational freedom, affecting binding kinetics.
  • Terminal Groups: The 4-nitrobenzamide group in the target compound differs from the 4-methoxyphenyl in .

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